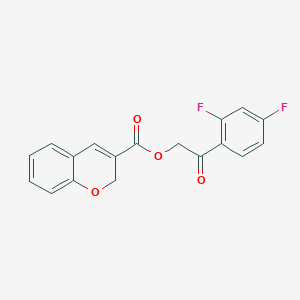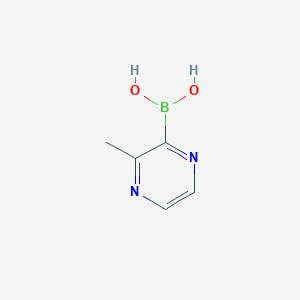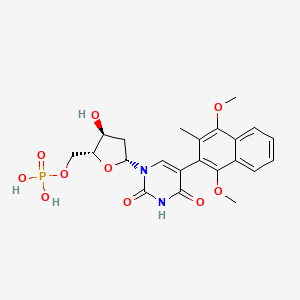
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazole Derivative: The starting material, 2-methyl-5-nitroimidazole, is synthesized through nitration of 2-methylimidazole.
Alkylation: The imidazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Chromene: The alkylated imidazole is coupled with 2H-chromene-3-carboxylic acid under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: 2H-chromene-3-carboxylic acid and 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol.
Scientific Research Applications
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.
Materials Science: The chromene structure imparts unique photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate involves several molecular targets and pathways:
Antimicrobial Activity: The nitro group undergoes reduction within microbial cells to form reactive intermediates that damage DNA and other critical biomolecules, leading to cell death.
Photophysical Properties: The chromene moiety absorbs light and undergoes electronic transitions, which can be harnessed in optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Coumarin Derivatives: Compounds with similar chromene structures used in photophysical applications.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate is unique due to its combination of imidazole and chromene moieties, which confer both antimicrobial and photophysical properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15N3O5/c1-11-17-9-15(19(21)22)18(11)6-7-23-16(20)13-8-12-4-2-3-5-14(12)24-10-13/h2-5,8-9H,6-7,10H2,1H3 |
InChI Key |
ALTCOLSIYYGWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=CC=CC=C3OC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)
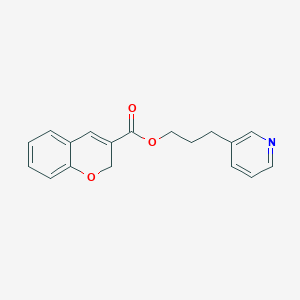
![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)

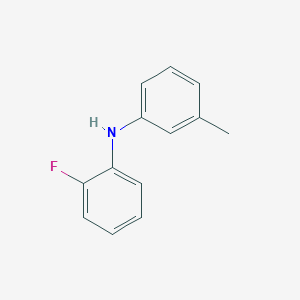
![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
